molecular formula C10H13NO B3314514 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene CAS No. 951886-80-9

3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene

Cat. No.: B3314514
CAS No.: 951886-80-9
M. Wt: 163.22 g/mol
InChI Key: FFMSLHYVXOTZRA-UHFFFAOYSA-N
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Description

3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methoxy group and a propene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a methoxy group.

  • Formation of the Propene Group: The propene group can be introduced through an alkylation reaction, where an appropriate alkyl halide reacts with the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.

  • Substitution: Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Products include alcohols, ketones, and carboxylic acids.

  • Reduction: Products include alkanes and alkenes.

  • Substitution: Products include halogenated or aminated derivatives.

Scientific Research Applications

3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biological studies, interacting with various enzymes or receptors.

  • Industry: The compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, enzyme inhibition, or modulation of cellular processes.

Comparison with Similar Compounds

3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene can be compared with other similar compounds, such as:

  • 3-(6-Methoxy-2-pyridyl)-1-propene: This compound lacks the methyl group present in this compound, leading to different chemical properties and reactivity.

  • 2-Methyl-1-propene: This compound does not contain the pyridine ring, resulting in different biological and chemical behavior.

  • 6-Methoxy-2-pyridine:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications.

Properties

IUPAC Name

2-methoxy-6-(2-methylprop-2-enyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)7-9-5-4-6-10(11-9)12-3/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMSLHYVXOTZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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